molecular formula C8H6F3NO B13623360 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one

2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one

Cat. No.: B13623360
M. Wt: 189.13 g/mol
InChI Key: HHVQNWDPRVUOBR-UHFFFAOYSA-N
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Description

2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H6F3NO This compound is characterized by the presence of an amino group and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one typically involves the reaction of 3,4,5-trifluorobenzaldehyde with ammonia and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent in an ethanol solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms. Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Scientific Research Applications

2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, leading to altered neuronal activity. The trifluoromethyl group enhances its binding affinity to target proteins, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

  • 2-Amino-2-(3,4,5-trifluorophenyl)ethanol
  • 1-(4-amino-2,3,5-trifluorophenyl)ethan-1-one
  • 2-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride

Comparison: Compared to its analogs, 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one is unique due to its specific substitution pattern and functional groups. The presence of the trifluoromethyl group at the 3,4,5-positions enhances its chemical stability and reactivity. Additionally, the amino group provides versatility in chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

2-amino-1-(3,4,5-trifluorophenyl)ethanone

InChI

InChI=1S/C8H6F3NO/c9-5-1-4(7(13)3-12)2-6(10)8(5)11/h1-2H,3,12H2

InChI Key

HHVQNWDPRVUOBR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)CN

Origin of Product

United States

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